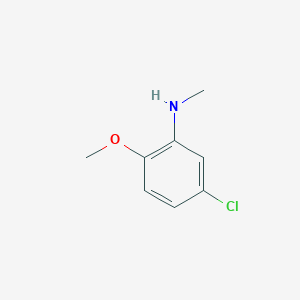![molecular formula C11H15NO3S B3258387 3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione CAS No. 303992-20-3](/img/structure/B3258387.png)
3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione
Descripción general
Descripción
“3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione” is a chemical compound with the CAS Number: 303992-20-3 . Its IUPAC name is N-(4-methoxyphenyl)tetrahydro-3-thiophenamine 1,1-dioxide . It is stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione” has a molecular weight of 241.31 . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
Research has shown that derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which is structurally similar to the queried compound, exhibit significant antioxidant and anticancer activities. Notably, certain derivatives have been found to possess antioxidant activity surpassing that of ascorbic acid, and have demonstrated cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. This suggests potential therapeutic applications in the treatment of these cancers (Tumosienė et al., 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of substituted thiophenyl derivatives of indane-1,3-dione have been conducted, presenting moderate activities in various biological assays. These studies underscore the compound's utility in developing new chemical entities with potential biological activities (Giles, Prakash, & Ramseshu, 2007).
Novel Thio-Substituted Aminonaphthoquinones
The synthesis of novel thio-substituted aminonaphthoquinones demonstrates the compound's versatility in generating entities with expected biological activities, highlighting its relevance in medicinal chemistry. This work underlines the broad utility of thio-substituted compounds in research aimed at discovering new therapeutic agents (Yıldız & Tuyun, 2018).
Material Science Applications
In the realm of material sciences, derivatives of the compound have been explored for their optoelectronic properties, specifically in the development of efficient materials for organic light-emitting diodes (OLEDs). This research indicates the potential of such compounds in enhancing the performance and efficiency of OLED devices (Wazzan & Irfan, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antioxidant and anticancer activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antioxidant activity, which suggests that they may interact with reactive oxygen species (ros) and neutralize them . This could potentially prevent cellular damage and inhibit the progression of diseases associated with oxidative stress.
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which suggests that they may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit antioxidant and anticancer activities . This suggests that the compound may protect cells from oxidative damage and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-11-4-2-9(3-5-11)12-10-6-7-16(13,14)8-10/h2-5,10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWARIOINZRSQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



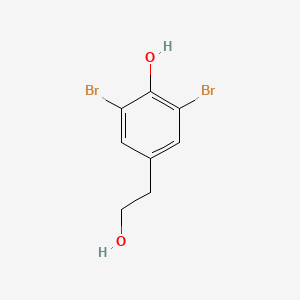
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3258321.png)
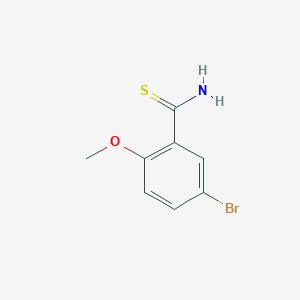
![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
![Sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B3258334.png)
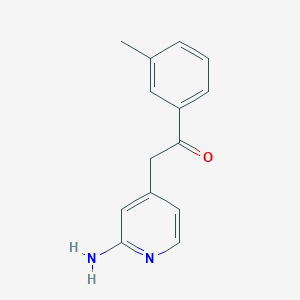

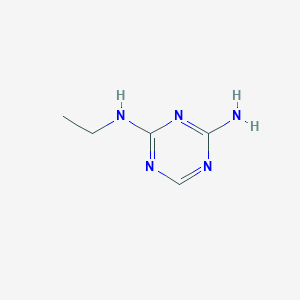
![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)
![4H-Cyclopenta-1,3-dioxol-4-ol, 6-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aS,4S,6aR)-](/img/structure/B3258382.png)
![3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3258393.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-fluorophenyl)methanone](/img/structure/B3258398.png)

